Cyclophosphamide-d4 is synthesized from cyclophosphamide through methods that incorporate deuterium into its molecular structure. This compound falls under the category of alkylating agents, which work by interfering with the DNA replication process in rapidly dividing cells, such as cancer cells.
The synthesis of cyclophosphamide-d4 involves several methods to introduce deuterium into the cyclophosphamide molecule. Key synthetic routes include:
The molecular structure of cyclophosphamide-d4 is characterized by its oxazaphosphorine ring, which contains a phosphorus atom bonded to nitrogen and carbon atoms. The incorporation of four deuterium atoms replaces four hydrogen atoms in the original cyclophosphamide structure. This modification results in enhanced stability and allows for more precise tracking of the compound's metabolic pathways during studies.
Cyclophosphamide-d4 undergoes several chemical reactions, primarily involving:
The mechanism of action for cyclophosphamide-d4 mirrors that of its parent compound, involving metabolic activation to form reactive metabolites that bind to DNA, leading to cross-linking and subsequent inhibition of DNA replication in cancer cells. This action ultimately induces apoptosis in rapidly dividing cells.
Cyclophosphamide-d4 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's stability, solubility, and suitability for various applications in research and clinical settings .
Cyclophosphamide-d4 has significant applications in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its unique isotopic labeling allows for:
Deuterium labeling of cyclophosphamide targets specific molecular positions to preserve bioactivity while enabling precise metabolic tracking. The primary strategies include:
Table 1: Comparative Deuterium Incorporation Methods
Method | Deuterium Positions | Isotopic Purity (%) | Key Advantages |
---|---|---|---|
Base-Catalyzed H/D Exchange | α-carbons (side chains) | 96–98 | High regioselectivity; scalable |
Precursor Synthesis | Ring positions (4,5,6) | 98–99 | Customizable deuteration patterns |
Enzymatic Hydroxylation | C4 of oxazaphosphorine | >97.6 | Biocatalytic; avoids harsh conditions |
Stable Isotope Synthesis: Cyclophosphamide-d4 (CAS 173547-45-0) is synthesized via nucleophilic substitution between deuterated nor-HN2-d4 and 2-chloro-4-hydroperoxy-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide. This route achieves molecular weights of 265.11 g/mol (parent) and 297.11 g/mol for metabolites like 4-hydroperoxycyclophosphamide-d4 (HY-117433S) [1] [6]. Yields typically reach 70–85% with isotopic purities of 95–98% [5].
Radiolabeling Challenges: Traditional radiolabeling (e.g., ¹⁴C or ³H) faces limitations:
Table 2: Radiolabeling vs. Stable Isotope Approaches
Parameter | Stable Isotopes (²H/¹³C) | Radiolabeling (¹⁴C/³H) | Radiohalogens (¹²³I/¹³¹I) |
---|---|---|---|
Half-Life | Stable | 5,730 years (¹⁴C) | 13.2 h (¹²³I) |
Synthetic Yield | 70–85% | 40–60% | 15–30% |
Metabolic Tracking | Weeks to months | Limited by decay | Hours to days |
Regulatory Burden | Moderate | High | Very high |
Chiral Separation: Cyclophosphamide-d4 metabolites like (R,S)-4-hydroxycyclophosphamide-d4 (C₇H₁₁D₄Cl₂N₂O₃P, MW 281.11 g/mol) exhibit stereoselective metabolism. The (R)-enantiomer undergoes dechloroethylation 1.8× faster than the (S)-form, necessitating chiral GC-MS or HPLC for resolution [5] [10]. Trans-4-hydroxycyclophosphamide-d4 isomerizes four times faster than cis, complicating isolation [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1